6-chloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c1-10-2-5-13(6-3-10)20-18-22-21-16(25-18)14-9-11-8-12(19)4-7-15(11)24-17(14)23/h2-9H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOZKZCITWNNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thiadiazole ring is then introduced through a series of reactions involving thiosemicarbazide and appropriate reagents. The final step involves the chlorination of the compound to introduce the chloro group at the desired position .
Chemical Reactions Analysis
6-chloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-chloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Core Scaffold Variations
- Coumarin-Thiadiazole Hybrids: 3-(5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)-2H-Chromen-2-One (): Lacks the 6-chloro and 4-methyl substituents. Tested for cholinesterase inhibition, showing moderate activity (IC₅₀ ~10–50 µM) . 6-Methoxy-3-(5-{[3-(Trifluoromethyl)phenyl]amino}-1,3,4-Thiadiazol-2-yl)-2H-Chromen-2-One (): Methoxy at C6 and trifluoromethylphenyl on thiadiazole. Higher molecular weight (419.38 g/mol) and logP (3.2) compared to the target compound (Cl at C6, 4-methylphenyl; MW 411.88 g/mol, estimated logP 3.8) .
Oxadiazole Analogs :
Substituent Effects
Physicochemical and Spectroscopic Properties
- Melting Points: Target Compound: Not reported, but similar coumarin-thiadiazoles (e.g., ) have m.p. 123–125°C . 6-Methoxy Analog (): Higher m.p. (~150°C) due to crystalline packing from CF₃ groups .
- Spectroscopic Data :
Biological Activity
6-Chloro-3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on diverse research findings.
Chemical Structure
The compound can be characterized by its unique structural features:
- Chromene core : A fused benzopyran structure.
- Thiadiazole moiety : Contributes to its biological activity.
- Chlorine and methyl substitutions : May influence the compound's reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
In Vitro Studies
- MCF-7 Breast Cancer Cells : The compound exhibited significant growth inhibition with an IC50 value of approximately 0.28 µg/mL, indicating potent antiproliferative activity. The mechanism was linked to cell cycle arrest at the G2/M phase .
- HepG2 Liver Cancer Cells : Similar derivatives showed IC50 values ranging from 6.51 µg/mL to 10.10 µg/mL, demonstrating effective cytotoxicity against liver cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of thiadiazole derivatives has been extensively studied.
Screening Results
- Bacterial Strains : Compounds were tested against various strains including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited strong antibacterial activity with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Bacillus cereus and Bacillus megaterium .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| A | E. coli | 10 |
| B | S. aureus | 5 |
| C | Bacillus cereus | 0.25 |
| D | Candida albicans | 15 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often act as enzyme inhibitors, disrupting critical pathways in cancer cells and bacteria.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways .
Case Studies
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities using standard assays. The findings indicated that modifications on the thiadiazole ring significantly affected their potency against cancer and bacterial cells .
- Structure-Activity Relationship (SAR) : Research has explored how different substituents on the thiadiazole ring influence biological activity. For example, substituting an electron-donating group enhanced anticancer activity compared to electron-withdrawing groups .
Q & A
Q. Table 1: Comparison of Synthetic Methods
Which spectroscopic techniques are critical for structural confirmation, and what key data should be prioritized?
Methodological Answer:
- ¹H NMR : Focus on aromatic proton environments (e.g., δ 8.97 ppm for chromenone-CH, δ 7.36–7.60 ppm for aromatic protons in the chromenone ring) and imine/amine signals (e.g., δ 10.11 ppm for SH groups) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 324 [M+1] for related compounds) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S percentages (e.g., ±0.1% deviation from calculated values) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally similar quinoline-thiadiazole hybrids .
Advanced Research Questions
How can researchers resolve discrepancies in NMR chemical shifts during derivative synthesis?
Methodological Answer:
- Solvent Effects : Use consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) to avoid shifts caused by hydrogen bonding .
- Dynamic Exchange : For tautomeric compounds (e.g., thiol ↔ thione), perform variable-temperature NMR to identify exchange broadening .
- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., 6-chloro-3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one, InChI: CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C) .
What strategies improve low yields in thiadiazole cyclization steps?
Methodological Answer:
- Microwave Assistance : Reduces side reactions and improves energy efficiency (e.g., 82% yield vs. 65% under reflux) .
- Catalyst Optimization : Use heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) to enhance regioselectivity .
- Purification Techniques : Employ column chromatography (n-hexane/ethyl acetate, 8:2) or recrystallization (DMSO/water) to isolate pure products .
How can SAR studies elucidate the role of the 4-methylphenylamino group in bioactivity?
Methodological Answer:
- Analog Synthesis : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Bioassay Design : Test analogs for enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., fluorescence polarization) .
- Computational Modeling : Perform docking studies using crystallographic data (e.g., PDB ID: BRQ) to predict binding interactions .
Q. Table 2: Proposed SAR Modifications
| Modification | Assay Type | Expected Impact |
|---|---|---|
| 4-Nitrophenyl substitution | Kinase inhibition | Enhanced electron withdrawal |
| 4-Methoxyphenyl substitution | Cytotoxicity screening | Improved solubility |
How should researchers address contradictory cytotoxicity data across cell lines?
Methodological Answer:
- Dose-Response Curves : Use IC₅₀ values from at least three independent replicates to assess reproducibility.
- Cell Line Validation : Compare results in cancer vs. normal cells (e.g., MCF-7 vs. HEK293) to identify selective toxicity .
- Mechanistic Studies : Combine apoptosis assays (e.g., Annexin V staining) with ROS detection to clarify modes of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
